7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
The compound with the identifier “7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine” involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further chemical reactions, such as oxidation or reduction, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Processing: The intermediate compounds are processed continuously to ensure a steady supply of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Catalysts like palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: The oxidation of “this compound” can produce various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can result in compounds with new functional groups replacing the original ones.
Scientific Research Applications
The compound “7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Modulating Pathways: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Inducing Effects: The binding and modulation result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine” include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with structural similarities and potential biological activities.
CID 5479530: A cephalosporin known for its antibacterial effects.
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique interactions with molecular targets and pathways make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-4-3(1-2-8-5)6(10-9-4)11(12)13/h1-2H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJYTFYDCJOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NN2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1C(=NN2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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